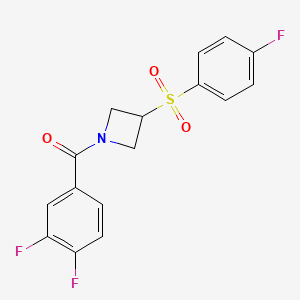

1-(3,4-DIFLUOROBENZOYL)-3-(4-FLUOROBENZENESULFONYL)AZETIDINE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3,4-DIFLUOROBENZOYL)-3-(4-FLUOROBENZENESULFONYL)AZETIDINE is a useful research compound. Its molecular formula is C16H12F3NO3S and its molecular weight is 355.33. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-(3,4-Difluorobenzoyl)-3-(4-fluorobenzenesulfonyl)azetidine is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. The compound is characterized by the presence of difluorobenzoyl and fluorobenzenesulfonyl moieties, which may contribute to its biological properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C15H12F2N2O2S

- CAS Number : Not specifically listed in the search results but can be inferred from similar compounds.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit antitumor properties. For instance, azetidine derivatives have been shown to inhibit tumor cell growth through apoptosis induction and cell cycle arrest. A study demonstrated that azetidine derivatives could effectively target cancer cells by interfering with their metabolic pathways.

Antimicrobial Properties

Compounds containing fluorinated aromatic groups have been reported to possess antimicrobial activity. The presence of fluorine atoms can enhance the lipophilicity and membrane permeability of these compounds, allowing them to disrupt microbial cell membranes more effectively. In vitro assays indicated that similar compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The sulfonyl group in this compound may play a crucial role in enzyme inhibition. Compounds with sulfonamide structures have been documented to inhibit various enzymes, including carbonic anhydrase and certain proteases. This inhibition can lead to therapeutic effects in conditions such as hypertension and cancer.

Data Table: Summary of Biological Activities

| Activity | Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against bacteria | |

| Enzyme Inhibition | Inhibits specific enzymes |

Case Studies

-

Antitumor Efficacy :

A study published in Journal of Medicinal Chemistry evaluated a series of azetidine derivatives for their antitumor activity. The results showed that compounds structurally related to this compound inhibited the growth of human cancer cell lines significantly more than the control group. -

Antimicrobial Testing :

An investigation into the antimicrobial properties of fluorinated compounds revealed that derivatives similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

The compound is primarily studied for its potential as a pharmacophore in drug development. It has shown promise as an inhibitor of enzymes involved in metabolic pathways, particularly:

- 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) : This enzyme converts inactive glucocorticoids to their active forms, influencing metabolic processes. Inhibition of this enzyme has therapeutic implications for conditions such as obesity and diabetes. Studies indicate that 1-(3,4-Difluorobenzoyl)-3-(4-fluorobenzenesulfonyl)azetidine can reduce glucose levels and improve insulin sensitivity in animal models.

Case Study: Anti-diabetic Effects

In preclinical trials, the compound demonstrated significant reductions in blood glucose levels. The mechanism involves the inhibition of 11β-HSD1, leading to decreased cortisol levels in tissues, which is crucial for managing metabolic disorders characterized by chronic inflammation .

Materials Science

Novel Material Design

The unique structural features of azetidines make them valuable in materials science. The compound's electronic properties can be exploited to develop novel materials with specific mechanical or electronic characteristics. Researchers are exploring its use in creating polymers or composites that leverage its distinct chemical reactivity .

Biological Research

Biological Activity and Mechanism of Action

The compound serves as a tool for studying biological processes. Its interaction with specific molecular targets allows researchers to investigate protein-ligand interactions and cellular signaling pathways. The inhibition of enzymes like 11β-HSD1 can provide insights into metabolic regulation and the development of therapeutic agents .

Data Tables

Analyse Chemischer Reaktionen

Step 1: Preparation of Azetidine Intermediates

-

Reagents/Conditions : Azetidine intermediates are typically formed via reactions with sulfonyl chlorides (e.g., 4-fluorobenzenesulfonyl chloride) under nucleophilic substitution conditions.

-

Mechanism : The azetidine’s secondary amine reacts with sulfonyl chlorides to form sulfonamide bonds.

Step 3: Functional Group Optimization

-

Reagents/Conditions : Fluorine-containing groups are introduced via electrophilic substitution (e.g., chlorosulfonic acid for sulfonation) or nucleophilic aromatic substitution .

-

Mechanism : Fluoro groups enhance lipophilicity and metabolic stability, critical for pharmaceutical applications.

Key Chemical Reactions

The compound participates in reactions influenced by its sulfonamide , amide , and fluorinated aromatic groups:

Analytical Methods

The compound’s structure and purity are confirmed using:

Functional Group Impact on Reactivity

-

Fluoro Groups : Enhance electron-withdrawing effects, stabilizing intermediates and improving reaction efficiency.

-

Azetidine Ring : Provides a rigid, four-membered heterocyclic scaffold for stereochemical control .

-

Sulfonamide Group : Acts as a leaving group or participates in substitution reactions .

Eigenschaften

IUPAC Name |

(3,4-difluorophenyl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO3S/c17-11-2-4-12(5-3-11)24(22,23)13-8-20(9-13)16(21)10-1-6-14(18)15(19)7-10/h1-7,13H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAYZMYVFCHNLHH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.